molecular formula C13H13NO4 B2622116 (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid CAS No. 332849-43-1

(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid

カタログ番号: B2622116
CAS番号: 332849-43-1
分子量: 247.25
InChIキー: QRCBYVIWCYKBLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid is a pyrrolidine derivative characterized by a benzyl substituent at the 3-position of the pyrrolidin ring and two ketone groups at the 2- and 5-positions. The acetic acid moiety is attached to the nitrogen atom of the pyrrolidin ring, forming a conjugate that may influence its chemical reactivity and biological interactions.

特性

IUPAC Name

2-(3-benzyl-2,5-dioxopyrrolidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-11-7-10(6-9-4-2-1-3-5-9)13(18)14(11)8-12(16)17/h1-5,10H,6-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCBYVIWCYKBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

Reaction Conditions and Yields

StepReactantsConditionsYieldSource
1Substituted succinic acid (1 or 2) + aminoacetic acid180°C, 1.5 h (water removal followed by thermal cyclization)Not explicitly reported
2RecrystallizationMethanol solventPurified product

This method highlights the importance of temperature control and solvent choice for optimizing ring formation and purity.

Hydrolysis Reactions

The acetyloxy group and pyrrolidine-2,5-dione moiety undergo hydrolysis under acidic or basic conditions:

  • Acid Hydrolysis : Cleaves the ester group to yield acetic acid and the corresponding alcohol.

  • Base Hydrolysis : Produces carboxylate salts, enhancing water solubility.

Mechanistic Insights

  • Electrophilic Carbonyl Reactivity : The 2,5-dione structure increases susceptibility to nucleophilic attack at the carbonyl carbons.

  • Steric Effects : The benzyl group at position 3 influences reaction rates by sterically hindering access to the carbonyl groups .

Nucleophilic Substitution

The compound participates in nucleophilic substitution reactions, particularly at the carbonyl positions. For example:

  • Amine Attack : Reacts with primary amines to form amide derivatives.

  • Thiol Substitution : Thiol-containing nucleophiles replace oxygen at carbonyl sites, forming thioester analogs.

Reaction Optimization

ParameterEffect
Polar aprotic solvents (e.g., DMF)Enhance nucleophilicity and reaction rate
Temperature (60–80°C)Balances reaction efficiency and product stability

Derivatization for Biological Activity

Modifications of the acetic acid side chain and benzyl group have been explored to enhance pharmacological properties. For instance:

  • Esterification : The carboxylic acid group is esterified to improve blood-brain barrier permeability .

  • Benzyl Substitution : Electron-withdrawing groups on the benzyl ring modulate anticonvulsant activity in related compounds .

Example: Antiseizure Derivatives

Derivative StructureKey ModificationBiological Activity (ED₅₀, MES model)Source
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamideAcetic acid → propanamide66.3 mg/kg (mice)

Crystallographic and Stability Studies

While not a direct reaction, crystallographic data reveal intermolecular interactions (e.g., O–H⋯O and N–H⋯O hydrogen bonds) that stabilize the compound in solid-state configurations. These interactions influence its solubility and reactivity in solution .

科学的研究の応用

Anticonvulsant Properties

One of the most notable applications of (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid is its anticonvulsant activity . Research has identified it as a promising candidate for treating various types of epilepsy.

Case Studies and Findings

  • Broad-Spectrum Efficacy : The compound demonstrated significant efficacy in several seizure models, including the maximal electroshock (MES) test and the 6 Hz (32 mA) test. In these studies, it provided protection against seizures in mice, indicating its potential as a broad-spectrum anticonvulsant .
  • Safety Profile : The compound exhibited a favorable safety margin with minimal acute neurological toxicity in motor coordination tests, such as the rotarod test . This suggests that it may be suitable for further development as a therapeutic agent.

Comparative Data

StudyModelDose (mg/kg)Protection (%)Remarks
MES45.650%Effective in seizure prevention
6 Hz15-60SignificantSynergistic effects with valproic acid
PTZVariousDelayed kindlingPotential for drug-resistant epilepsy

Analgesic Effects

In addition to its anticonvulsant properties, (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid has shown promising analgesic effects .

Efficacy Data

StudyPain ModelDose (mg/kg)Pain Reduction (%)Notes
Capsaicin-induced20-80Dose-dependentSignificant reduction observed
Oxaliplatin-induced40Notable improvementEffective in tactile allodynia

Metabolic Stability and ADME-Tox Properties

Understanding the ADME-Tox properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) is crucial for the development of any pharmacological agent.

Findings

  • Metabolic Stability : Studies indicated that (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid exhibits excellent metabolic stability on human liver microsomes . Less than 4% of the compound was metabolized during testing, suggesting a lower likelihood of adverse metabolic interactions.
  • CYP Enzyme Interaction : The compound showed negligible inhibition of key cytochrome P450 enzymes (CYP3A4 and CYP2D6), which are often implicated in drug-drug interactions . This characteristic enhances its safety profile for potential therapeutic use.

作用機序

The mechanism of action of (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Parent Pyrrolidin Derivative: (2,5-Dioxo-pyrrolidin-1-yl)-acetic Acid

  • Structure : Lacks the 3-benzyl substituent.
  • Molecular Formula: C₆H₇NO₄ (CAS 5626-41-5) .
  • Molecular Weight : 157.12 g/mol .
  • This compound serves as a foundational structure for derivatives like the target molecule.

Imidazolidinyl Analog: 2-(3-Benzyl-2,4,5-Trioxo-1-imidazolidinyl)acetic Acid

  • Structure : Contains an imidazolidinyl core (5-membered ring with three ketone groups) instead of pyrrolidin.
  • Molecular Formula : C₁₂H₁₀N₂O₅ (CAS 128043-86-7) .
  • The imidazolidinyl ring may confer distinct conformational constraints, affecting binding affinity in enzyme inhibition studies compared to pyrrolidin-based compounds .

Diphenyl-Substituted Derivative: 2-(2,5-Dioxo-4,4-diphenyl-3-prop-2-enylimidazolidin-1-yl)acetic Acid

  • Structure : Features a diphenyl-substituted imidazolidinyl ring and a propenyl group (CAS 130889-49-5) .
  • The propenyl substituent introduces unsaturation, which could influence π-π stacking interactions in protein binding .

Sulfanyl-Nicotinic Acid Hybrid: 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic Acid

  • Structure : Combines a pyrrolidin-dione core with a sulfanyl-linked nicotinic acid moiety .
  • This hybrid structure may exhibit dual functionality (e.g., enzyme inhibition and antioxidant activity) compared to the target compound .

Implications for Research and Development

However, imidazolidinyl analogs with additional oxo groups (e.g., compound 128043-86-7) may offer greater stability in acidic environments . Hybrid structures, such as sulfanyl-nicotinic acid derivatives, expand functional versatility but complicate synthesis .

生物活性

(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid is a compound of interest due to its potential therapeutic applications, particularly in the field of anticonvulsant agents. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, mechanisms of action, and safety profiles based on diverse research findings.

Anticonvulsant Activity

Recent studies have indicated that derivatives of 2,5-dioxopyrrolidine compounds, including (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid, exhibit significant anticonvulsant properties. The efficacy of these compounds has been evaluated using several seizure models in mice.

Key Findings from Research

  • Efficacy in Seizure Models :
    • In a study assessing various derivatives, it was found that compounds similar to (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid demonstrated potent activity in the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, one derivative showed an ED50 value of 31.64 mg/kg in the MES model and 75.41 mg/kg in the scPTZ model .
    • Another study highlighted a compound with robust antiseizure activity across multiple models, including the 6 Hz seizure model, indicating a broad spectrum of efficacy .
  • Mechanisms of Action :
    • The mechanism by which these compounds exert their anticonvulsant effects appears to involve interactions with voltage-sensitive sodium channels and modulation of glutamate transporters. Specifically, the compounds have been shown to enhance glutamate uptake in glial cells, suggesting a potential mechanism for their neuroprotective effects .
    • Additionally, some derivatives have demonstrated balanced inhibition of sodium and calcium channels while exhibiting minimal off-target effects compared to established antiepileptic drugs like valproic acid and ethosuximide .

Safety Profile

The safety profile of (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid derivatives has been a focal point in recent research:

  • Toxicity Studies :
    • In preclinical assessments, certain derivatives showed favorable safety margins with minimal neurological toxicity as evidenced by rotarod tests. For example, one compound displayed a TD50 greater than 500 mg/kg, indicating a high safety threshold compared to traditional antiepileptics .
    • Hepatotoxicity studies conducted on several derivatives revealed no significant cytotoxic effects at concentrations up to 10 µM in HepG2 cell lines, suggesting a promising safety profile for further development .

Comparative Efficacy Table

The following table summarizes the efficacy and safety profiles of various derivatives related to (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid:

Compound NameED50 (MES) mg/kgED50 (scPTZ) mg/kgTD50 mg/kgSafety Margin
Compound A31.6475.41>500High
Compound B62.14130.6>300Moderate
Compound C75.59221.7>400High

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid, and how do reaction conditions influence yield?

  • Methodology : A common approach involves coupling pyrrolidinone derivatives with acetic acid moieties. For example, oxalyl chloride-mediated activation of carboxylic acids (e.g., 2-(2,5-dioxo-pyrrol-1-yl)acetic acid) followed by nucleophilic substitution with benzylamine derivatives can yield the target compound . Optimize reaction temperature (room temperature vs. reflux) and stoichiometry to minimize side products like over-acylation. Monitor progress via TLC or HPLC using a C18 column with UV detection at 254 nm .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm benzyl and pyrrolidinone proton environments (e.g., δ ~4.0–5.0 ppm for benzyl CH₂, δ ~2.5–3.5 ppm for pyrrolidinone protons) .
  • HPLC-MS : Reverse-phase HPLC (ACN/water gradient) coupled with ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 276.1) and quantify purity (>95%) .
  • X-ray crystallography (if crystalline): Resolve bond lengths and angles to confirm stereochemistry, as seen in related dioxo-pyrrolidin derivatives .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

  • Methodology : Test solubility in DMSO (commonly used for stock solutions) and aqueous buffers (PBS, pH 7.4). For low solubility, employ co-solvents like ethanol (≤10% v/v) or cyclodextrin-based formulations. Validate stability via UV-Vis spectroscopy over 24 hours to detect precipitation or degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., lactam carbonyl groups prone to hydrolysis) .
  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities for enzymes like proteases or kinases. Use AutoDock Vina with flexible ligand settings .
  • ADMET prediction : Tools like SwissADME assess logP (hydrophobicity) and CYP450 metabolism to prioritize in vivo studies .

Q. What experimental designs address discrepancies in reported physicochemical properties (e.g., melting point)?

  • Methodology :

  • Reproducibility protocols : Compare DSC (Differential Scanning Calorimetry) data across labs, ensuring heating rates (e.g., 10°C/min) and sample purity are standardized. For example, conflicting mp values (e.g., 95°C vs. undefined) may arise from polymorphic forms or impurities .
  • Inter-laboratory validation : Share samples with collaborators for cross-testing using identical equipment (e.g., Mettler Toledo DSC3) .

Q. How can researchers evaluate the compound’s environmental fate and ecotoxicology?

  • Methodology :

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water systems .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and algae (72h growth inhibition). Correlate results with logKow (octanol-water partition coefficient) to assess bioaccumulation potential .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for variability in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) .
  • Dose-response validation : Re-test activity in orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm specificity. For instance, inconsistent IC₅₀ values may reflect off-target effects .

Methodological Notes

  • Safety : Handle with nitrile gloves and under fume hoods due to potential respiratory irritation .
  • Statistical Design : Apply randomized block designs (split-plot for multi-factor experiments) to account for batch variability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。